methyl 5-ethyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-ethyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that features a unique combination of pyrazole and triazolopyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-ethyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
Ethyl 5-amino-1H-pyrazole-4-carboxylate: Another related compound with similar structural features.
Triazolopyrimidine derivatives: Compounds with similar triazolopyrimidine cores but different substituents.
Uniqueness
Methyl 5-ethyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of pyrazole and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H16N6O2 |
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Molecular Weight |
288.31 g/mol |
IUPAC Name |
methyl 5-ethyl-7-(1-methylpyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H16N6O2/c1-4-9-10(12(20)21-3)11(8-5-15-18(2)6-8)19-13(17-9)14-7-16-19/h5-7,11H,4H2,1-3H3,(H,14,16,17) |
InChI Key |
MNFSOXFZMQSXPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3)C)C(=O)OC |
Origin of Product |
United States |
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